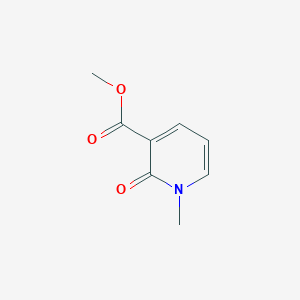
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide is a sophisticated organic molecule with notable chemical properties and various applications in scientific research. This compound is recognized for its unique structural features, which impart specific reactivity and interaction capabilities, making it a subject of interest in multiple fields, including medicinal chemistry, biological studies, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common route begins with the formation of the dimethylamino-pyrimidine moiety, followed by the introduction of the phenoxypropanamide group. Specific reagents and conditions often include:
Step 1: : Synthesis of 4-(dimethylamino)-6-methylpyrimidine
Reagents: : Dimethylamine, methyl iodide, pyrimidine derivatives
Conditions: : Conducted in a polar solvent like dimethyl sulfoxide (DMSO) under basic conditions, typically at elevated temperatures.
Step 2: : Introduction of the phenoxypropanamide group
Reagents: : 2-phenoxypropanoic acid, coupling reagents (e.g., carbodiimides)
Conditions: : Coupling reactions in the presence of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, optimization of these methods is essential to ensure high yield and purity. This may involve:
Continuous flow synthesis techniques
Use of more efficient and environmentally friendly reagents
Advanced purification methods such as high-performance liquid chromatography (HPLC)
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: is subject to various chemical reactions:
Oxidation: : Can be oxidized under specific conditions, potentially modifying the dimethylamino group.
Reduction: : Reduction reactions might target the pyrimidine ring or the phenoxypropanamide moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the pyrimidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: : Using nucleophiles like amines or electrophiles in organic solvents, often under catalytic conditions.
Major Products Formed
The primary products depend on the specific reactions and conditions applied, typically resulting in modified versions of the parent compound with distinct functional groups added or altered.
Applications De Recherche Scientifique
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: finds extensive use in:
Chemistry: : As a reactant or intermediate in synthetic organic chemistry for the development of new compounds.
Biology: : Investigating biological pathways and molecular interactions due to its structural compatibility with biological molecules.
Medicine: : Potential therapeutic applications, such as acting as a drug candidate or a molecular probe.
Industry: : Used in the development of advanced materials and chemical products.
Mécanisme D'action
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific proteins or nucleic acids, influencing biological processes.
Pathways: : Modulation of biochemical pathways, potentially affecting enzyme activity, gene expression, or signal transduction.
Comparaison Avec Des Composés Similaires
When compared to similar compounds:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: shows unique reactivity due to its specific structural components.
Similar Compounds: : Include analogs with variations in the dimethylamino, pyrimidine, or phenoxypropanamide groups, such as N-((4-(methylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide or N-((4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide .
The distinctive features and versatile applications of This compound make it a valuable compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-10-16(21(3)4)20-15(19-12)11-18-17(22)13(2)23-14-8-6-5-7-9-14/h5-10,13H,11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGXCENNWDBILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)OC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)


![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2801378.png)
![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2801382.png)



![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)
![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)

![1-(4-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea](/img/structure/B2801395.png)
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)
